
Ethyl 3-amino-3-methylcyclohexane-1-carboxylate
Description
Ethyl 3-amino-3-methylcyclohexane-1-carboxylate is a cyclohexane-derived compound featuring an amino group and a methyl substituent at the 3-position, along with an ethyl ester at the 1-position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and organic synthesis applications. The molecular formula of the 3-amino-3-methyl variant is inferred to be C₁₀H₁₉NO₂, with a molar mass of approximately 185.27 g/mol.
Key functional groups include:
- Ethyl ester: Enhances lipophilicity and modulates solubility.
- Methyl substituent: Influences steric hindrance and conformational stability.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)8-5-4-6-10(2,11)7-8/h8H,3-7,11H2,1-2H3 |
InChI Key |
SFLUBZLZKLRVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-methylcyclohexane-1-carboxylate typically involves the reaction of 3-methylcyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 3-amino-3-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
a) Ethyl 3-Cyclohexene-1-carboxylate
Property | This compound | Ethyl 3-Cyclohexene-1-carboxylate |
---|---|---|
Ring Saturation | Fully saturated | Unsaturated (cyclohexene) |
Functional Groups | Amino, methyl, ester | Ester only |
Polarity | Higher (due to amino group) | Lower |
Reactivity | Basic, nucleophilic | Electrophilic at double bond |
The amino group in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to the non-polar cyclohexene derivative .
b) Ethyl (1S,3R)-rel-3-Hydroxycyclohexane-1-carboxylate
This hydroxyl-substituted derivative (CAS 1680213-12-0) replaces the amino group with a hydroxyl group:
Property | This compound | Ethyl 3-Hydroxycyclohexane-1-carboxylate |
---|---|---|
Functional Group | Amino (-NH₂) | Hydroxyl (-OH) |
Hydrogen Bonding | Strong (NH₂ as donor/acceptor) | Moderate (OH as donor) |
Acidity/Basicity | Basic (pKa ~9–10) | Mildly acidic (pKa ~16–18) |
Applications | Pharmaceutical intermediates | Chiral synthesis, polymer precursors |
The amino derivative’s basicity makes it more reactive in alkylation or acylation reactions compared to the hydroxyl analog .
Smaller Ring Systems: Cyclobutane and Cyclopentane Analogs
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () and cyclopentane derivatives illustrate the impact of ring size:
The cyclohexane derivative’s larger ring reduces strain, enhancing stability in harsh reaction conditions compared to cyclobutane analogs.
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